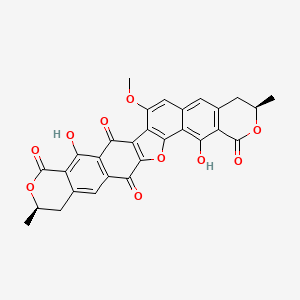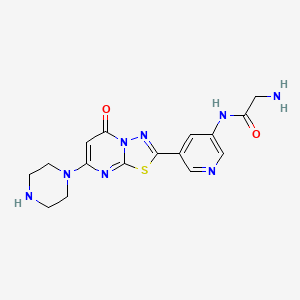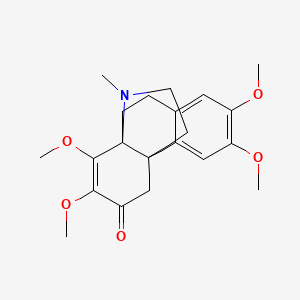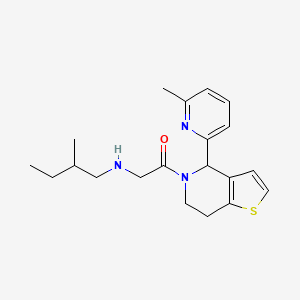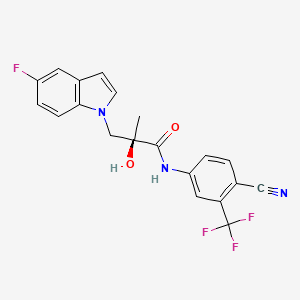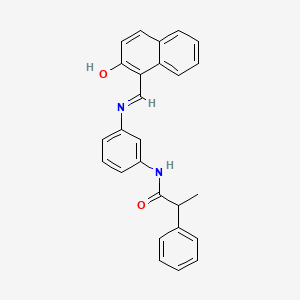
Salermide
Overview
Description
Salermide is a reverse amide compound known for its strong inhibitory effects on the sirtuin proteins SirT1 and SirT2. Sirtuins are nicotinamide adenine dinucleotide-dependent protein deacetylases involved in cell aging and lifespan regulation .
Mechanism of Action
- Sirt1 and Sirt2 play multifaceted roles in regulating cellular processes, including apoptosis and autophagy .
- Salermide-induced inhibition of Sirt1 and Sirt2 affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Salermide interacts with the enzymes Sirt1 and Sirt2, inhibiting their activity . These enzymes belong to the family of NAD+ (nicotinamide adenine dinucleotide-positive)-dependent class III histone deacetylases and are involved in regulating lifespan .
Cellular Effects
This compound has been shown to induce apoptosis in a wide range of human cancer cell lines . This proapoptotic effect of this compound is independent of p53, a protein that has been reported to be a target of Sirt1 .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of Sirt1 and Sirt2 . This inhibition leads to the reactivation of proapoptotic genes that are epigenetically repressed in cancer cells by Sirt1 .
Temporal Effects in Laboratory Settings
It has been shown to prompt tumor-specific cell death .
Dosage Effects in Animal Models
This compound was well tolerated by mice at concentrations up to 100 µM
Metabolic Pathways
Given its interaction with Sirt1 and Sirt2, it is likely to have effects on pathways regulated by these enzymes .
Transport and Distribution
Given its molecular structure, it is likely to be able to cross cell membranes and distribute within cells .
Subcellular Localization
Given its interaction with Sirt1 and Sirt2, it is likely to localize to the nucleus where these enzymes are found .
Preparation Methods
Salermide can be synthesized through a series of chemical reactions. One common synthetic route involves the condensation of 2-hydroxy-1-naphthaldehyde with 3-aminobenzophenone, followed by the reduction of the resulting Schiff base to form the final product . The reaction conditions typically involve the use of solvents such as ethanol or toluene and catalysts like sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Salermide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Salermide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of cell aging, apoptosis, and autophagy.
Industry: Utilized in the development of new therapeutic agents targeting sirtuin proteins.
Comparison with Similar Compounds
Salermide is unique among sirtuin inhibitors due to its strong inhibitory effects on both SirT1 and SirT2. Similar compounds include:
Sirtinol: Another sirtuin inhibitor, but with a weaker inhibitory effect compared to this compound.
AGK-2: A selective inhibitor of SirT2, used to investigate the specific functions of SirT2.
This compound’s ability to inhibit both SirT1 and SirT2 makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSSEGBEYORUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693943 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105698-15-4 | |
| Record name | N-[3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]phenyl]-2-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALERMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Salermide's primary molecular target?
A1: this compound primarily targets Sirtuins, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), acting as an inhibitor. [, , ]
Q2: How does this compound interact with SIRT1 and SIRT2?
A2: While the precise binding mechanism of this compound to SIRT1/2 requires further investigation, it is known to inhibit their NAD+-dependent deacetylase activity. [, ] This inhibition leads to increased acetylation of SIRT1/2 target proteins. []
Q3: What are the downstream effects of this compound-mediated SIRT1/2 inhibition?
A3: this compound-induced SIRT1/2 inhibition triggers a cascade of downstream effects, including:
- Increased p53 acetylation: this compound treatment leads to a significant increase in acetylated p53 levels, a crucial tumor suppressor protein. [, ]
- Induction of apoptosis: this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, potentially mediated by p53 acetylation and upregulation of death receptor 5 (DR5). [, , ]
- Cell cycle arrest: Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation. []
- Autophagy induction: Research suggests this compound can also induce autophagy, a cellular degradation process, in certain cancer cell lines. []
Q4: Is this compound's pro-apoptotic effect specific to cancer cells?
A4: While this compound demonstrates potent pro-apoptotic effects in various cancer cell lines, research suggests it is well-tolerated in non-cancerous cells like MRC-5 cells. [, ] This selective toxicity towards cancer cells makes it an attractive candidate for further investigation as a potential anti-cancer agent.
Q5: Are there any synergistic effects of this compound when combined with other drugs?
A6: Studies show that combining this compound with other agents, such as cholera toxin B (a p300 activator) or EF24 (a synthetic curcumin analog), can enhance its anti-cancer effects in specific cell lines. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H15N3OS, and its molecular weight is 297.38 g/mol.
Q7: Is there any available spectroscopic data for this compound?
A7: While the provided research does not include specific spectroscopic data (NMR, IR, etc.), it is commercially available, and spectroscopic information can be obtained from the supplier or through analytical techniques.
Q8: How does the structure of this compound contribute to its SIRT inhibitory activity?
A9: The core structure of this compound, featuring a benzamide moiety, is crucial for its SIRT inhibitory activity. Modifications to this core structure can significantly influence its potency and selectivity towards different sirtuin isoforms. [] For instance, replacing the benzamide with an anilide group can enhance potency against SIRT1. []
Q9: Have any this compound analogs been developed with improved activity or selectivity?
A10: Yes, research has explored structural modifications of this compound, leading to the development of analogs with altered potency and selectivity profiles. For example, introducing a 4-(2-phenylpropyl)thio group resulted in an analog with increased potency against SIRT1 compared to this compound. []
Q10: Have computational studies been conducted to understand this compound's interactions with SIRT1/2?
A11: While the provided research doesn't delve into specific computational studies on this compound, computational techniques like molecular docking and molecular dynamics simulations can be employed to model its binding mode with SIRT1/2 and predict the impact of structural modifications on its inhibitory activity. []
Q11: What types of in vitro studies have been conducted with this compound?
A12: this compound has been extensively studied in vitro using various cancer cell lines, including MCF-7 (breast cancer), U937 (leukemia), and BxPC-3 (pancreatic cancer). These studies have primarily focused on assessing its effects on cell viability, apoptosis induction, cell cycle progression, and changes in protein expression (e.g., p53, caspases, DR5). [, , , ]
Q12: Has this compound's efficacy been evaluated in vivo?
A13: Yes, this compound's in vivo efficacy has been demonstrated in mouse models. For example, in a xenograft model using MCF-7 cells, this compound treatment resulted in significant tumor growth inhibition. [] Additionally, this compound showed partial control of in vivo infection in a Trypanosoma cruzi model, suggesting its potential for parasitic diseases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





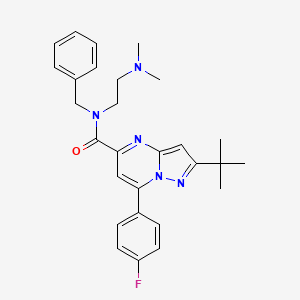
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

